![molecular formula C17H18N2O4 B5676227 4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B5676227.png)
4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide, involves complex chemical processes designed to introduce specific functional groups, enhancing their chemical and pharmacological properties. A study detailed the synthesis and crystal structures of related compounds, highlighting the importance of N–H···O interactions and π–π interactions in the crystallization process, which are crucial for understanding the synthesis of 4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide (Kranjc et al., 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide, is characterized by the presence of hydrogen-bonded dimers facilitated by N–H···O interactions. These interactions, along with π–π interactions, play a significant role in the compound's stability and aggregation properties, as demonstrated in the crystalline structures of related compounds (Kranjc et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including N-acetylation and subsequent hydroxylation, leading to different metabolites. The major route of metabolism for related compounds has been shown to involve the formation of acetylated and hydroxylated derivatives, indicating the chemical reactivity and metabolic pathways of these compounds (Potts et al., 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. Studies on related compounds have shown that their physical properties can be significantly affected by intermolecular interactions, such as hydrogen bonding and π–π interactions, which are also relevant for 4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide, such as reactivity, stability, and interaction with biological molecules, are closely related to its functional groups and molecular structure. The presence of acetylamino and dimethoxyphenyl groups contributes to its chemical behavior, including its metabolic pathways and interactions within biological systems. The metabolism and pharmacokinetics of related compounds provide insights into the chemical properties and biological interactions of 4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide, highlighting its potential for further research and development (Potts et al., 1989).
properties
IUPAC Name |
4-acetamido-N-(2,4-dimethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)18-13-6-4-12(5-7-13)17(21)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUJHIOOFHPAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide |
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